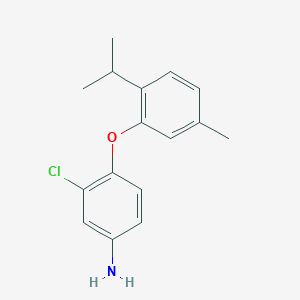

3-Chloro-4-(2-isopropyl-5-methylphenoxy)aniline

Description

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-4-(5-methyl-2-propan-2-ylphenoxy)aniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H18ClNO/c1-10(2)13-6-4-11(3)8-16(13)19-15-7-5-12(18)9-14(15)17/h4-10H,18H2,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIWMSXHNLFVGNI-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)C(C)C)OC2=C(C=C(C=C2)N)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H18ClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.77 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 3 Chloro 4 2 Isopropyl 5 Methylphenoxy Aniline

Retrosynthetic Analysis of 3-Chloro-4-(2-isopropyl-5-methylphenoxy)aniline

A retrosynthetic analysis of this compound identifies the central diaryl ether bond as the primary disconnection point. This C-O bond cleavage logically divides the molecule into two key synthons: a substituted aniline (B41778) portion and a substituted phenol (B47542) portion.

The most direct precursors suggested by this analysis are:

Aniline Precursor : A 3,4-disubstituted aniline, where the substituent at the 4-position is a suitable leaving group for ether formation. A common and effective choice is a halogen, leading to precursors like 3-chloro-4-fluoroaniline (B193440) or 3,4-dichloroaniline. Alternatively, the synthesis can proceed via a nitroaromatic intermediate, such as 3,4-dichloronitrobenzene (B32671), with the nitro group being reduced to an amine in a later step.

Phenol Precursor : The second component is 2-isopropyl-5-methylphenol, a compound commonly known as thymol (B1683141).

This retrosynthetic strategy allows for the synthesis of the target molecule by first preparing these two key intermediates and then coupling them through an ether linkage formation reaction.

Precursor Synthesis Strategies

The successful synthesis of the target compound relies on the efficient preparation of its constituent precursors.

Synthesis of Halogenated Aniline Precursors

A primary precursor for this synthesis is 3,4-dichloroaniline. The most prevalent industrial method for its production is the catalytic hydrogenation of 3,4-dichloronitrobenzene. chemicalbook.comwikipedia.org This process involves the reduction of the nitro group to an amine group.

Key aspects of this synthesis include:

Catalysts : Noble metal catalysts, particularly platinum-based ones (e.g., Pt/C), are commonly employed. google.comgoogle.comgoogle.com

Reaction Conditions : The hydrogenation is typically carried out under elevated hydrogen pressure and temperature. chemicalbook.comgoogle.com

Inhibitors : To prevent dehalogenation (the removal of chlorine atoms) during the reduction, various additives or inhibitors, such as morpholine (B109124) or specific amino compounds like ethanolamine, can be used. google.comgoogle.com

Another common laboratory and industrial method for reducing nitroarenes to anilines is using iron powder in the presence of an acid, such as acetic acid or hydrochloric acid, or with ammonium (B1175870) chloride in a solvent mixture like ethanol (B145695)/water. google.comchemicalbook.comnih.gov This method is often preferred for its cost-effectiveness and milder conditions compared to high-pressure hydrogenation.

| Method | Reactant | Catalyst/Reagent | Key Conditions | Reference |

| Catalytic Hydrogenation | 3,4-Dichloronitrobenzene | Platinum | Elevated temperature and pressure | chemicalbook.comgoogle.com |

| Metal Reduction | 3-chloro-4-fluoronitrobenzene (B104753) | Iron powder, Hydrochloric acid | 80 - 90 °C | google.com |

| Metal Reduction | 3-chloro-4-(4′-chlorophenoxy)nitrobenzene | Iron powder, Acetic acid | Reflux in Ethanol/Water | nih.gov |

Synthesis of Substituted Phenol Derivatives

The required phenolic precursor is 2-isopropyl-5-methylphenol (thymol). Thymol is a naturally occurring monoterpenoid phenol and is commercially available. asianpubs.org For the purpose of this synthesis, the key reactive site is the phenolic hydroxyl group. This group can be deprotonated by a base to form a nucleophilic phenoxide ion, which is essential for the subsequent ether formation step. asianpubs.orgnih.gov Various bases can be used for this deprotonation, including potassium hydroxide (B78521), potassium carbonate, and triethylamine, depending on the specific reaction conditions chosen for the etherification. nih.govasianpubs.orgmdpi.com

Ether Linkage Formation Approaches

The formation of the diaryl ether bond is the critical step in assembling this compound. This can be achieved through several established methods, primarily Nucleophilic Aromatic Substitution (SNAr) or metal-catalyzed coupling reactions.

Nucleophilic Aromatic Substitution (SNAr) Reactions

The SNAr pathway is a powerful method for forming aryl ethers, particularly when the aromatic ring bearing the leaving group is activated by electron-withdrawing groups. nih.govsemanticscholar.org In the context of synthesizing the target molecule, a highly effective strategy involves a two-step sequence:

SNAr Reaction : The sodium or potassium salt of thymol (thymoxide), acting as a nucleophile, displaces a halide from an activated nitroaromatic ring, such as 3,4-dichloronitrobenzene. The nitro group at the para position to the leaving group strongly activates the ring for nucleophilic attack. This reaction typically proceeds in a polar aprotic solvent like DMSO. organic-chemistry.org A similar synthesis, reacting 4-chlorophenol (B41353) with 3,4-dichloronitrobenzene, is performed at elevated temperatures, sometimes with a copper catalyst, to yield the diaryl ether product. nih.gov

Nitro Group Reduction : The resulting nitro-diaryl ether intermediate is then reduced to the target aniline. This reduction can be accomplished using standard methods, such as catalytic hydrogenation or reduction with metals like iron or tin in an acidic medium. nih.gov

This approach is advantageous because the SNAr reaction on the nitro-activated ring is generally more facile than on the corresponding aniline, where the amino group is electron-donating and deactivates the ring towards nucleophilic attack.

Coupling Reactions for Aryl-Ether Formation

Metal-catalyzed cross-coupling reactions offer an alternative and versatile route to diaryl ethers. These methods are particularly useful when SNAr reactions are not feasible due to poor substrate activation.

Ullmann Condensation: The Ullmann condensation is a classic copper-catalyzed reaction for the formation of diaryl ethers from an aryl halide and a phenol. wikipedia.orgorganic-chemistry.org Traditional Ullmann reactions often require harsh conditions, such as high temperatures (often >200 °C) and stoichiometric amounts of copper powder in high-boiling polar solvents. wikipedia.org However, modern advancements have led to the development of more efficient catalytic systems. These improved methods utilize soluble copper(I) or copper(II) salts as catalysts, often in the presence of ligands like N,N-dimethylglycine or phenanthroline, which allow the reaction to proceed under milder conditions. organic-chemistry.orgwikipedia.org Microwave irradiation has also been shown to accelerate copper-catalyzed Ullmann couplings significantly. nih.gov

Buchwald-Hartwig C-O Coupling: The Buchwald-Hartwig amination has been extended to the formation of C-O bonds, providing a powerful palladium-catalyzed method for synthesizing diaryl ethers. rsc.orgwikipedia.org This reaction couples an aryl halide or triflate with an alcohol or phenol. organic-chemistry.orgorganic-chemistry.org The key to this transformation is a palladium catalyst system, which consists of a palladium precursor (like Pd(OAc)₂ or [(cinnamyl)PdCl]₂) and a specialized phosphine (B1218219) ligand. rsc.org The choice of ligand is crucial and often involves bulky, electron-rich phosphines that facilitate the catalytic cycle. rsc.orgjk-sci.com The reaction is typically carried out in the presence of a base, such as sodium tert-butoxide or cesium carbonate. jk-sci.com The Buchwald-Hartwig C-O coupling is often preferred over the Ullmann condensation due to its broader substrate scope and generally milder reaction conditions. organic-chemistry.org

| Reaction | Catalyst | Typical Reactants | Key Features | Reference |

| Ullmann Condensation | Copper (Cu) or Copper Salts (e.g., CuI) | Aryl Halide + Phenol | Often requires high temperatures; modern systems use ligands for milder conditions. | wikipedia.orgorganic-chemistry.orgmdpi.com |

| Buchwald-Hartwig Coupling | Palladium (Pd) complexes with phosphine ligands | Aryl Halide/Triflate + Phenol | Generally milder conditions and broader scope than Ullmann; ligand choice is critical. | organic-chemistry.orgrsc.orgwikipedia.org |

Phenoxy Derivatization from Hydroxyl-Containing Compounds

The formation of the diaryl ether bond in the synthesis of the target molecule's precursors is often achieved via nucleophilic aromatic substitution, most notably the Ullmann condensation. This reaction involves the copper-catalyzed coupling of a phenol with an aryl halide. synarchive.comrsc.orgbeilstein-journals.org For the synthesis of the precursor to this compound, the likely reactants would be 2-isopropyl-5-methylphenol (Thymol) and a suitably substituted nitroaromatic compound such as 3,4-dichloronitrobenzene.

The classical Ullmann reaction often requires harsh conditions, including high temperatures (frequently around 200°C) and stoichiometric amounts of copper powder. beilstein-journals.org However, modern advancements have led to milder and more efficient protocols. These improved methods utilize catalytic amounts of copper(I) salts, such as copper(I) oxide or copper(I) iodide, in the presence of a base and often a ligand to facilitate the reaction. beilstein-journals.orgacs.org The base, typically cesium carbonate (Cs2CO3) or potassium phosphate (B84403) (K3PO4), is crucial for deprotonating the phenol, forming the more nucleophilic phenoxide. beilstein-journals.orgacs.org The reaction is commonly carried out in polar aprotic solvents like acetonitrile (B52724) or dimethylformamide (DMF). acs.org The use of ligands can significantly accelerate the coupling, even with electron-rich aryl halides which are typically less reactive. beilstein-journals.orgacs.org

A representative reaction for a similar diaryl ether synthesis involves heating a phenol with an aryl halide, a copper catalyst, and a base. For instance, the synthesis of 3-chloro-4-(4′-chlorophenoxy)nitrobenzene is achieved by heating 4-chlorophenol and 3,4-dichloronitrobenzene with potassium hydroxide (KOH) and fine copper powder at 110–120 °C for 2.5 hours. nih.gov This illustrates a typical industrial approach to forming the diaryl ether linkage that precedes the reduction of the nitro group.

| Parameter | Condition | Reference |

|---|---|---|

| Aryl Halide | Aryl bromides or iodides | acs.org |

| Phenol | Substituted phenols (e.g., 2-isopropyl-5-methylphenol) | |

| Catalyst | Copper(I) oxide (Cu2O), Copper(I) iodide (CuI), Copper powder | acs.orgnih.gov |

| Base | Cesium carbonate (Cs2CO3), Potassium hydroxide (KOH) | acs.orgnih.gov |

| Solvent | Acetonitrile, Toluene, or neat conditions | rsc.orgacs.orgnih.gov |

| Temperature | 110-120 °C | rsc.orgnih.gov |

Amination and Reduction Strategies

Once the diaryl ether core containing a nitro group is synthesized, the next critical step is the conversion of the nitro group into the primary amine functionality characteristic of anilines.

Reduction of Nitro Precursors to Aniline

The reduction of an aromatic nitro group is a fundamental and widely used transformation in the synthesis of anilines. doubtnut.com The precursor, 3-chloro-4-(2-isopropyl-5-methylphenoxy)nitrobenzene, can be converted to the target aniline through several established methods.

Catalytic Hydrogenation: This is one of the most efficient and environmentally benign routes for nitro group reduction. rsc.org The reaction involves treating the nitro compound with molecular hydrogen (H2) in the presence of a metal catalyst. rsc.orgacs.org Noble metals such as platinum (Pt), palladium (Pd), and rhodium (Rh) supported on carbon are highly effective. rsc.orggoogle.com For instance, 3-chloro-4-fluoronitrobenzene is reduced to 3-chloro-4-fluoroaniline in high yield and purity using a 1% Pt/C catalyst in a hydrogen atmosphere. google.com Non-noble metal catalysts based on nickel (Ni), cobalt (Co), or iron (Fe) have also been developed as more cost-effective alternatives. rsc.orgrsc.org The reaction mechanism on non-noble metals can differ from that on noble metals, sometimes involving initial dissociation of the N–O bonds. rsc.orgrsc.org

Metal-Acid Reductions: A classic and reliable method involves the use of a metal, such as iron, tin, or zinc, in an acidic medium. doubtnut.comyoutube.com The reduction of 3-chloro-4-(4'-chlorophenoxy)nitrobenzene to the corresponding aniline has been successfully achieved using iron powder in a mixture of ethanol, water, and acetic acid under reflux conditions, yielding the product in 94% after purification. nih.gov This method is particularly useful as it is often chemoselective, leaving other reducible functional groups intact. youtube.com Another variation employs metallic iron in the presence of an electrolyte like ammonium chloride or a mineral acid like HCl. google.com

| Method | Reagents & Conditions | Selectivity | Reference |

|---|---|---|---|

| Catalytic Hydrogenation | H2, Pt/C or other noble metal catalyst, 50-100 °C, 0.1-5 MPa H2 | High, but may reduce other functional groups (e.g., ketones, alkenes) | google.comyoutube.com |

| Metal/Acid Reduction | Fe powder, acetic acid, EtOH/H2O, reflux | Generally chemoselective for the nitro group | nih.gov |

| Metal/Electrolyte | Fe powder, NH4Cl, EtOH/H2O, 80 °C | Chemoselective | |

| Polysulfide Reduction | Sodium polysulfide, ammonium salt, water, 30-105 °C | Effective for chlorinated nitroaromatics | google.com |

Purification and Isolation Techniques for Synthetic Intermediates and Final Product

The successful synthesis of this compound relies on effective purification methods to remove unreacted starting materials, catalysts, and byproducts from both the intermediate stages and the final product.

Recrystallization

Recrystallization is a primary technique for purifying solid organic compounds. The choice of solvent is critical; an ideal solvent will dissolve the compound well at high temperatures but poorly at room temperature, while impurities remain either soluble or insoluble at all temperatures. For anilines, which can be basic, it is sometimes advantageous to crystallize them as a salt (e.g., hydrochloride) by treatment with an acid. rochester.edu Common solvents for recrystallizing substituted anilines and their precursors include alkanols (like ethanol or methanol) and aqueous mixtures. scribd.comgoogle.com The process involves dissolving the crude product in a minimal amount of hot solvent, filtering the hot solution to remove insoluble impurities, and then allowing the solution to cool slowly to induce the formation of pure crystals.

Distillation

Distillation is used to purify liquids or high-boiling point solids. For many aromatic amines, which can have high boiling points and may be susceptible to decomposition at atmospheric pressure, vacuum distillation is the preferred method. wikipedia.orgbuschvacuum.com By reducing the pressure, the boiling point of the compound is significantly lowered, allowing for distillation at a temperature that prevents thermal degradation. wikipedia.orgtexiumchem.com For example, aniline, which boils at 184°C at atmospheric pressure, can be distilled at around 72°C under a vacuum of 20 mmHg. texiumchem.com This technique is effective for separating the desired amine from non-volatile impurities, such as polymers or salts. texiumchem.com A patent for the synthesis of 3-chloro-2-methylaniline (B42847) describes a final purification step involving vacuum distillation, collecting the product fraction at 127-137 °C under 0.1 MPa vacuum. google.com

Chromatographic Separations (e.g., Flash Chromatography, High-Performance Liquid Chromatography)

Chromatography is a powerful tool for separating complex mixtures and is widely used for the purification of synthetic intermediates and final products.

Flash Chromatography: This technique is a rapid form of column chromatography that uses moderate pressure to force the solvent through the stationary phase (commonly silica (B1680970) gel), resulting in faster and more efficient separations. ijpra.comijpra.com It is highly effective for purifying reaction mixtures. ijpra.com For the purification of diaryl ethers and substituted anilines, typical solvent systems (mobile phases) for normal-phase silica gel chromatography consist of non-polar solvents like hexanes mixed with a more polar solvent such as ethyl acetate (B1210297) or dichloromethane. nih.govumass.edu In the synthesis of 3-chloro-4-(4′-chlorophenoxy)aminobenzene, the crude product was purified by flash chromatography on silica gel using a gradient of 20–50% ethyl acetate in hexanes. nih.gov For purifying basic compounds like amines, which can interact strongly with the acidic silica gel, modified stationary phases (like amine-functionalized silica) or the addition of a small amount of a basic modifier (e.g., triethylamine) to the eluent can improve separation. biotage.comwfu.edu

High-Performance Liquid Chromatography (HPLC): HPLC offers higher resolution and is often used for both analytical assessment of purity and for preparative-scale purification. Reversed-phase HPLC, where the stationary phase is non-polar (e.g., C18) and the mobile phase is a polar solvent mixture (e.g., water/methanol or water/acetonitrile), is commonly used for the analysis of aromatic amines. lcms.cz Adding a modifier like formic acid to the mobile phase can improve peak shape for basic analytes like anilines by ensuring they are protonated. lcms.cz

| Technique | Stationary Phase | Typical Mobile Phase | Application | Reference |

|---|---|---|---|---|

| Flash Chromatography | Silica Gel (40-63 μm) | Hexane/Ethyl Acetate gradient | Purification of nitro-diaryl ether intermediate and final aniline product | nih.govorgsyn.org |

| Flash Chromatography (for amines) | Amine-functionalized Silica | Hexane/Ethyl Acetate | Improved separation of basic compounds | biotage.comwfu.edu |

| Reversed-Phase HPLC | C18-bonded silica | Water/Methanol or Water/Acetonitrile with 0.1% Formic Acid | Purity analysis and preparative separation of the final product | lcms.cz |

Compound Reference Table

| Compound Name | Role in Synthesis |

|---|---|

| This compound | Final Product |

| 2-isopropyl-5-methylphenol (Thymol) | Starting Material |

| 3,4-dichloronitrobenzene | Starting Material |

| 3-chloro-4-(2-isopropyl-5-methylphenoxy)nitrobenzene | Intermediate |

| 4-chlorophenol | Reactant Example |

| 3-chloro-4-(4′-chlorophenoxy)nitrobenzene | Intermediate Example |

| 3-chloro-4-fluoronitrobenzene | Reduction Substrate Example |

| 3-chloro-4-fluoroaniline | Reduction Product Example |

| 3-chloro-2-methylaniline | Purification Example |

| Aniline | General Compound Class |

Advanced Spectroscopic Characterization of 3 Chloro 4 2 Isopropyl 5 Methylphenoxy Aniline

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful analytical technique used to determine the structure of organic compounds by observing the magnetic properties of atomic nuclei. For 3-Chloro-4-(2-isopropyl-5-methylphenoxy)aniline, ¹H NMR and ¹³C NMR would provide crucial information about its molecular framework.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy would reveal the number of different types of protons, their electronic environments, and their proximity to other protons in the molecule.

Expected ¹H NMR Spectral Features:

Aromatic Protons: The protons on the two benzene (B151609) rings would appear as distinct signals in the downfield region of the spectrum (typically δ 6.5-8.0 ppm). The substitution pattern on each ring would lead to specific splitting patterns (e.g., doublets, triplets, or multiplets) due to spin-spin coupling between adjacent protons.

Isopropyl Group Protons: This group would exhibit two characteristic signals: a septet for the single CH proton and a doublet for the six equivalent CH₃ protons.

Methyl Group Proton: The methyl group attached to the phenoxy ring would produce a singlet in the aliphatic region of the spectrum.

Aniline (B41778) N-H Protons: The two protons of the amino group (NH₂) would likely appear as a broad singlet. The chemical shift of this signal can be highly variable depending on the solvent and concentration.

A hypothetical data table for the expected ¹H NMR signals is presented below.

| Proton Assignment | Expected Chemical Shift (δ, ppm) | Expected Multiplicity | Expected Coupling Constant (J, Hz) |

| Aromatic-H | 6.5 - 8.0 | d, t, m | 2-9 |

| Isopropyl-CH | 2.8 - 3.5 | sept | ~7 |

| Isopropyl-CH₃ | 1.1 - 1.4 | d | ~7 |

| Ar-CH₃ | 2.2 - 2.5 | s | N/A |

| NH₂ | 3.5 - 5.0 (broad) | s | N/A |

d: doublet, t: triplet, m: multiplet, sept: septet, s: singlet, N/A: not applicable

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound would produce a distinct signal.

Expected ¹³C NMR Spectral Features:

Aromatic Carbons: The twelve carbon atoms of the two benzene rings would generate signals in the downfield region (typically δ 110-160 ppm). Carbons bonded to the chlorine atom, the oxygen atom, and the nitrogen atom would have characteristic chemical shifts.

Isopropyl Group Carbons: The isopropyl group would show two signals: one for the CH carbon and one for the two equivalent CH₃ carbons.

Methyl Group Carbon: The methyl group attached to the phenoxy ring would produce a signal in the aliphatic region (typically δ 15-25 ppm).

A hypothetical data table for the expected ¹³C NMR signals is presented below.

| Carbon Assignment | Expected Chemical Shift (δ, ppm) |

| Aromatic C-Cl | 125 - 135 |

| Aromatic C-O | 145 - 160 |

| Aromatic C-N | 140 - 150 |

| Aromatic C-H | 115 - 130 |

| Aromatic Quaternary C | 130 - 145 |

| Isopropyl-CH | 25 - 35 |

| Isopropyl-CH₃ | 20 - 25 |

| Ar-CH₃ | 15 - 25 |

Two-Dimensional NMR Techniques for Comprehensive Structural Elucidation

To definitively assign all proton and carbon signals and to confirm the connectivity of the molecule, two-dimensional (2D) NMR techniques would be employed. These include:

COSY (Correlation Spectroscopy): To identify proton-proton coupling networks.

HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.

HMBC (Heteronuclear Multiple Bond Correlation): To establish long-range correlations between protons and carbons, which is essential for connecting the different fragments of the molecule.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. It is used to determine the molecular weight and elemental composition of a compound and can also provide structural information through fragmentation analysis.

High-Resolution Mass Spectrometry (HRMS)

HRMS would be used to determine the exact mass of the molecular ion of this compound with high precision. This allows for the unambiguous determination of its elemental formula (C₁₆H₁₈ClNO). The presence of chlorine would be indicated by the characteristic isotopic pattern of the molecular ion peak (M⁺) and the M+2 peak in an approximate 3:1 ratio.

A hypothetical HRMS data table is presented below.

| Ion | Calculated Exact Mass | Observed Exact Mass | Formula |

| [M+H]⁺ | 276.1155 | N/A | C₁₆H₁₉ClNO |

N/A: Not available from literature.

Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS combines the separation capabilities of gas chromatography with the detection power of mass spectrometry. This technique would be used to analyze the purity of the compound and to study its fragmentation pattern under electron ionization. The fragmentation pattern provides a "fingerprint" that can help to confirm the structure of the molecule by identifying characteristic fragment ions.

Expected Fragmentation Pattern:

The mass spectrum would likely show a molecular ion peak corresponding to the molecular weight of the compound. Common fragmentation pathways could include the cleavage of the ether bond, loss of the isopropyl group, and fragmentation of the aniline ring.

Liquid Chromatography-Mass Spectrometry (LC-MS)

Liquid Chromatography-Mass Spectrometry (LC-MS) is a powerful analytical technique used to separate, identify, and quantify individual components within a sample mixture. For this compound, an LC-MS analysis would provide information on its purity and molecular weight. The liquid chromatography component would separate the target compound from any impurities or starting materials, with the retention time serving as a characteristic parameter under specific chromatographic conditions (e.g., column type, mobile phase composition, and flow rate).

Following separation, the mass spectrometry component would ionize the compound and detect the mass-to-charge ratio (m/z) of the resulting ions. This would confirm the molecular weight of this compound. High-resolution mass spectrometry could further provide the exact molecular formula. Fragmentation patterns, obtained through techniques like tandem mass spectrometry (MS/MS), could offer structural information by breaking the molecule into smaller, identifiable pieces. Without experimental data, a table of LC-MS parameters and results cannot be generated.

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is utilized to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. An IR spectrum of this compound would be expected to show characteristic absorption bands corresponding to its structural features.

Key expected vibrational modes would include:

N-H stretching from the aniline group, typically appearing as one or two bands in the region of 3300-3500 cm⁻¹.

C-H stretching from the aromatic rings and the isopropyl and methyl groups, usually observed between 2850-3100 cm⁻¹.

C=C stretching from the aromatic rings, which would produce bands in the 1450-1600 cm⁻¹ region.

C-O-C stretching from the ether linkage, typically found in the 1000-1300 cm⁻¹ range.

C-N stretching of the aromatic amine, generally appearing between 1250-1360 cm⁻¹.

C-Cl stretching , which would be expected in the fingerprint region, typically below 800 cm⁻¹.

A data table of specific IR absorption peaks and their corresponding functional group assignments cannot be provided without experimental results.

Ultraviolet-Visible (UV-Vis) Spectroscopy

Ultraviolet-Visible (UV-Vis) spectroscopy provides information about the electronic transitions within a molecule. The UV-Vis spectrum of this compound would show absorption maxima (λmax) corresponding to π→π* and n→π* transitions within the aromatic systems. The presence of the aniline and phenoxy chromophores, influenced by the chloro, isopropyl, and methyl substituents, would determine the specific wavelengths of maximum absorbance. This data is useful for quantitative analysis and for understanding the electronic properties of the molecule. However, no published UV-Vis spectral data for this compound is available.

X-ray Diffraction (XRD) Analysis for Solid-State Structure Elucidation

X-ray diffraction is a definitive technique for determining the three-dimensional atomic arrangement of a crystalline solid.

To perform this analysis, a suitable single crystal of this compound would be required. The analysis would yield precise information about the crystal system, space group, unit cell dimensions, atomic coordinates, bond lengths, and bond angles. This data would provide an unambiguous confirmation of the compound's molecular structure and conformation in the solid state. A search of crystallographic databases did not yield any entries for this compound, and therefore, a table of crystallographic data cannot be presented.

Thermal Gravimetric Analysis (TGA)

Thermal Gravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature. A TGA thermogram for this compound would reveal its thermal stability and decomposition profile. The analysis would show the temperature at which the compound begins to decompose and the percentage of mass lost at various stages. This information is valuable for determining the material's upper-temperature limit for storage and application. No TGA data for this specific compound has been reported in the literature.

Based on a comprehensive review of scientific databases and scholarly articles, there is no publicly available research literature detailing the computational and theoretical studies of This compound .

The specific, in-depth data required to populate the requested article outline—including Density Functional Theory (DFT) calculations and Molecular Dynamics (MD) simulations—has not been published for this compound. Generating an article with the requested detailed findings, data tables, and scientific accuracy is therefore not possible.

Providing an analysis based on chemically related but distinct molecules would not adhere to the strict instruction of focusing solely on "this compound" and would lead to scientifically inaccurate representations. Accuracy and adherence to published, peer-reviewed data are paramount, and in this case, the necessary source material does not exist.

Therefore, the requested article cannot be generated.

Computational and Theoretical Studies on 3 Chloro 4 2 Isopropyl 5 Methylphenoxy Aniline

Quantum Chemical Calculations

There are currently no specific published studies detailing the quantum chemical calculations for 3-Chloro-4-(2-isopropyl-5-methylphenoxy)aniline. Such calculations, typically employing methods like Density Functional Theory (DFT), are fundamental to understanding a molecule's electronic structure, optimized geometry, vibrational frequencies, and other key physicochemical properties.

Prediction of Non-Linear Optical (NLO) Properties

The non-linear optical (NLO) properties of this compound have not been theoretically predicted or experimentally measured in available research. NLO studies are crucial for identifying materials with potential applications in optoelectronics and photonics. For many organic molecules, NLO properties are predicted through quantum chemical calculations of polarizability and hyperpolarizability. The presence of donor and acceptor groups linked by a π-conjugated system can enhance NLO responses. researchgate.net

In Silico Modeling of Molecular Interactions

In silico modeling, a critical component of modern drug discovery and materials science, involves the use of computational methods to simulate molecular interactions. For this compound, specific in silico studies are not presently available.

Molecular Docking Studies for Ligand-Target Interaction Profiling

No molecular docking studies have been published that specifically investigate the interaction of this compound with any biological target. Molecular docking is a computational technique used to predict the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is frequently used to predict the binding mode of small molecule drugs to their protein targets. While docking studies have been performed on various chloro-aniline derivatives to explore their potential as antibacterial or anticancer agents, this particular compound has not been included in such analyses. asiapharmaceutics.infoglobalresearchonline.netijcce.ac.ir

Theoretical Prediction of Binding Affinity and Selectivity

In the absence of molecular docking studies, there are no subsequent theoretical predictions of the binding affinity and selectivity of this compound for any specific biological targets. These predictions are often derived from the results of docking simulations and are essential for prioritizing compounds in drug development pipelines.

Quantitative Structure-Activity/Property Relationship (QSAR/QSPR) Modeling for Structural Descriptors

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are statistical models that relate the chemical structure of a compound to its biological activity or physicochemical properties, respectively. conicet.gov.ar There are no QSAR or QSPR models in the existing literature that have been developed for or include this compound. The development of such models would require a dataset of structurally related compounds with experimentally determined activities or properties, which is not currently available for this specific molecular scaffold.

Structure Activity Relationship Sar Investigations and Derivative Design of 3 Chloro 4 2 Isopropyl 5 Methylphenoxy Aniline Analogs

Impact of Substituent Modifications on the Phenoxy Ring

The substituents on the phenoxy ring, namely the isopropyl and methyl groups, play a pivotal role in defining the steric and electronic landscape of the entire molecule.

The alkyl groups on the phenoxy ring, a 2-isopropyl and a 5-methyl group, significantly impact the molecule's properties through their electronic and steric effects. Electronically, both methyl and isopropyl groups are weakly electron-donating through an inductive effect (+I). This electron-donating nature can influence the electron density of the phenoxy ring and, by extension, the diaryl ether system.

Sterically, the isopropyl group is bulkier than the methyl group, and its position ortho to the ether linkage imposes significant steric hindrance. This steric bulk can influence the preferred conformation of the diaryl ether, affecting the dihedral angle between the two aromatic rings. This conformational restriction can be a crucial determinant of the molecule's interaction with biological targets.

A comparison of the electronic and steric parameters of these substituents is provided in the table below.

| Substituent | Position | Electronic Effect (Hammett Constant, σp) | Steric Effect (Taft's Steric Parameter, Es) |

| Isopropyl | 2 | -0.15 | -0.47 |

| Methyl | 5 | -0.17 | -1.24 |

Note: Hammett and Taft parameters are general values and can vary slightly depending on the specific molecular context.

Role of Halogenation (Chlorine) on the Aniline (B41778) Moiety in Modulating Reactivity

The chlorine atom at the 3-position of the aniline moiety has a profound impact on the reactivity of the ring. Chlorine exhibits a dual electronic effect: it is electron-withdrawing through the inductive effect (-I) due to its high electronegativity, but it is also weakly electron-donating through the resonance effect (+R) due to its lone pairs of electrons. stackexchange.comquora.com

In the case of electrophilic aromatic substitution on the aniline ring, the inductive effect of chlorine deactivates the ring, making it less reactive than unsubstituted aniline. stackexchange.comquora.com However, the resonance effect, which directs incoming electrophiles to the ortho and para positions, is still operative. stackexchange.com Given that the para position is occupied by the phenoxy group, electrophilic attack would be directed to the positions ortho to the amino group. The presence of the chlorine atom, therefore, modulates the reactivity and regioselectivity of such reactions.

Conformational Analysis and Flexibility of the Ether Linkage

In 3-chloro-4-(2-isopropyl-5-methylphenoxy)aniline, the ortho-isopropyl group on the phenoxy ring imposes a substantial steric barrier, influencing the preferred dihedral angle between the planes of the two aromatic rings. researchgate.netacs.org This restricted rotation can lead to a more rigid conformation, which can be advantageous for binding to a specific biological target by reducing the entropic penalty of binding. The torsional energy barrier for rotation around the C-O bond is expected to be significant due to this ortho-substituent. researchgate.netnih.gov

Rational Design of New Chemical Entities Derived from the Core Structure

The core structure of 3-chloro-4-phenoxyaniline (B1346137) serves as a valuable scaffold for the rational design of new chemical entities with potential biological activity. Building upon the SAR understanding, new analogs can be designed by systematically modifying different parts of the molecule. For instance, the substituents on the phenoxy ring can be varied to explore the effects of different steric and electronic properties on activity. nih.gov The chlorine atom on the aniline ring could be replaced with other halogens or different electron-withdrawing or -donating groups to fine-tune the electronic character of the aniline moiety. nih.gov

Furthermore, the aniline nitrogen provides a handle for further derivatization, allowing for the introduction of various functional groups to probe interactions with specific targets. This rational, iterative approach of design, synthesis, and biological evaluation is a cornerstone of modern drug discovery. nih.govmdpi.com

Pharmacophore Modeling and Ligand-Based Design for Modulating Interactions

Pharmacophore modeling is a powerful computational tool in ligand-based drug design, especially when the three-dimensional structure of the biological target is unknown. nih.govdovepress.com A pharmacophore model represents the essential steric and electronic features that a molecule must possess to bind to a specific target and elicit a biological response. nih.govdovepress.com

For a series of analogs based on the this compound scaffold, a pharmacophore model could be developed based on their observed biological activities. The key features of such a model might include:

Hydrogen Bond Donor: The amino group on the aniline ring.

Hydrogen Bond Acceptor: The ether oxygen and potentially the chlorine atom.

Hydrophobic/Aromatic Centers: The two aromatic rings.

Steric Features: The bulky isopropyl group, which could be a key determinant of selectivity.

The table below illustrates a hypothetical pharmacophore model for a diaryl ether aniline analog.

| Pharmacophore Feature | Description | Potential Molecular Correlate |

| Aromatic Ring 1 (AR1) | Aromatic interactions | Phenyl ring of the aniline moiety |

| Aromatic Ring 2 (AR2) | Aromatic interactions | Substituted phenyl ring of the phenoxy moiety |

| Hydrogen Bond Donor (HBD) | Donates a hydrogen bond | -NH2 group |

| Hydrogen Bond Acceptor (HBA) | Accepts a hydrogen bond | Ether oxygen |

| Hydrophobic Center (HY) | Hydrophobic interactions | Isopropyl group |

By using such a pharmacophore model as a 3D query, large chemical databases can be screened to identify novel and structurally diverse compounds that are likely to exhibit the desired biological activity. nih.gov This ligand-based design approach accelerates the discovery of new lead compounds.

Chemical Transformations and Derivatization Strategies for 3 Chloro 4 2 Isopropyl 5 Methylphenoxy Aniline

Amidation Reactions

The primary amine group of 3-Chloro-4-(2-isopropyl-5-methylphenoxy)aniline serves as a potent nucleophile, readily participating in amidation reactions. This transformation is typically achieved by reacting the aniline (B41778) with acylating agents such as acyl chlorides or carboxylic anhydrides. The reaction results in the formation of a stable amide bond, effectively capping the aniline nitrogen and introducing a wide range of functional groups.

While specific studies detailing the amidation of this compound are not prevalent in the reviewed literature, the reaction is a fundamental transformation for anilines. For instance, related compounds like p-chloroaniline are routinely converted to amides under standard conditions. researchgate.net The general procedure involves the reaction of the aniline with an acyl chloride, often in the presence of a base (like pyridine (B92270) or triethylamine) to neutralize the HCl byproduct, in an inert solvent. Similarly, the synthesis of 3,4,5-trimethoxybenzamide (B1204051) from 3,4,5-trimethoxybenzoyl chloride and ammonia (B1221849) highlights the efficiency of this type of reaction. researchgate.net Based on these established methods, this compound is expected to react efficiently with various acylating agents to produce the corresponding N-acyl derivatives.

Table 1: Representative Amidation Reaction

| Reactant 1 | Acylating Agent | Product |

|---|---|---|

| This compound | Acetyl Chloride | N-(3-Chloro-4-(2-isopropyl-5-methylphenoxy)phenyl)acetamide |

Synthesis of Schiff Bases

The condensation of the primary amino group of this compound with aldehydes or ketones yields Schiff bases, also known as imines or azomethines. These compounds are characterized by a carbon-nitrogen double bond and are valuable intermediates in organic synthesis. researchgate.net The reaction is typically catalyzed by a small amount of acid and involves the removal of water. researchgate.net

A study on a structurally analogous compound, 3-Chloro-4-(4-chlorophenoxy)aniline, demonstrates this transformation clearly. researchgate.net The aniline was reacted with 5-nitro-2-thiophene-carboxaldehyde in refluxing ethanol (B145695) for one hour to produce the corresponding Schiff base, (Z) N-[3-chloro-4-(4-chlorophenoxy)phenyl]-1-(5-nitrothiophen-2-yl) methanimine. researchgate.net The reaction proceeds via nucleophilic attack of the aniline nitrogen on the carbonyl carbon, followed by dehydration.

Given the structural similarity, this compound is expected to undergo similar reactions with a variety of carbonyl compounds.

Table 2: Synthesis of a Schiff Base from an Analogous Aniline

| Aniline Reactant | Aldehyde Reactant | Solvent | Conditions | Product | Reference |

|---|

Preparation of Hydrazone Derivatives

Hydrazones are a class of organic compounds containing the R₁R₂C=NNH₂ structure. While the direct conversion of an aniline to a hydrazone is a multi-step process (typically involving diazotization, reduction to a hydrazine, and subsequent condensation with a carbonyl compound), synthetic strategies can produce hydrazone derivatives that incorporate the core structure of this compound.

Research has shown the synthesis of hydrazide-hydrazone derivatives starting from thymol (B1683141) (2-isopropyl-5-methylphenol), a key structural component of the target aniline. ajrconline.org In this approach, the thymol moiety is first converted to 2-(2-isopropyl-5-methyl phenoxy) acetohydrazide. This hydrazide intermediate is then condensed with various substituted benzaldehydes to yield a series of hydrazide-hydrazone derivatives. ajrconline.org This demonstrates a viable route to molecules containing both the thymol-derived ether and a hydrazone functional group, although it does not represent a direct chemical transformation of the aniline group of the title compound.

Table 3: Example Synthesis of a Hydrazide-Hydrazone from a Thymol-derived Intermediate

| Hydrazide Intermediate | Aldehyde Reactant | Product Example |

|---|

Functionalization at the Aniline Nitrogen

Beyond amidation and imine formation, the aniline nitrogen of this compound is amenable to other functionalization reactions, such as N-alkylation and N-arylation. These reactions involve the formation of a new carbon-nitrogen bond and are fundamental in modifying the properties of the parent aniline.

N-alkylation can be achieved by treating the aniline with alkyl halides. The aniline acts as a nucleophile, displacing the halide and forming a secondary or tertiary amine, depending on the stoichiometry and reaction conditions. N-arylation can be accomplished through methods like the Buchwald-Hartwig amination, which uses a palladium catalyst to couple the aniline with an aryl halide. While specific examples for this compound are not documented in the provided sources, these are standard methodologies for the N-functionalization of aromatic amines.

Electrophilic and Nucleophilic Substitutions on the Aromatic Rings

The electronic nature of the two aromatic rings in this compound allows for substitution reactions, though the regioselectivity is complex.

Electrophilic Aromatic Substitution: The aniline-bearing ring is influenced by three substituents: the strongly activating -NH₂ group, the activating ether oxygen (-OAr), and the deactivating but ortho, para-directing -Cl group. The primary directing influence would be the amino group, suggesting that electrophiles would preferentially add to the positions ortho to the amine (positions 2 and 6). However, position 2 is sterically hindered by the bulky phenoxy group, and position 6 is already substituted with chlorine. Therefore, electrophilic substitution on this ring is likely to be challenging and may require forcing conditions. The second aromatic ring (derived from thymol) is activated by the ether oxygen and two alkyl groups, directing electrophiles to the positions ortho and para to the ether linkage.

Nucleophilic Aromatic Substitution (SNAr): SNAr reactions typically require an electron-withdrawing group positioned ortho or para to a leaving group. In the case of the chloro-substituted aniline ring, the chlorine atom is a potential leaving group. However, the ring lacks strong, appropriately positioned electron-withdrawing groups, making SNAr reactions difficult under standard conditions. The aniline itself can act as a nucleophile in SNAr reactions with highly activated aromatic systems, such as 2,4-dichloroquinazolines. nih.gov

Incorporation into Heterocyclic Systems

The aniline functional group is a key building block for the synthesis of nitrogen-containing heterocycles. The nucleophilic nitrogen can participate in condensation reactions with bifunctional electrophiles to form rings.

For example, anilines are known to react with α-haloketones in the Hantzsch pyridine synthesis or with 1,3-dicarbonyl compounds in the Combes quinoline (B57606) synthesis. Furthermore, reactions with compounds containing two leaving groups can lead to the formation of larger heterocyclic structures. For instance, the reaction of 3,4,5-trimethoxyaniline (B125895) with ethylene (B1197577) chlorobromide was reported to yield a piperazine (B1678402) derivative through a double N-alkylation event. researchgate.net Similarly, anilines can be used in one-pot, three-component reactions to build complex heterocyclic systems like imidazo[4,5-b]pyridines. researchgate.net It is anticipated that this compound could serve as a precursor in analogous syntheses to generate novel heterocyclic compounds.

Applications As a Synthetic Intermediate for Advanced Chemical Structures

Precursor in Complex Organic Synthesis

The utility of 3-Chloro-4-(2-isopropyl-5-methylphenoxy)aniline as a precursor in complex organic synthesis is primarily derived from the reactivity of its primary aromatic amine group. This functional group can readily participate in a wide array of chemical transformations, making it a key starting material for the synthesis of more elaborate molecules.

One of the fundamental reactions of the aniline (B41778) moiety is its acylation to form amides. For example, in a synthetic pathway analogous to the preparation of the anthelmintic drug Rafoxanide, this compound could be reacted with a suitably substituted salicylic (B10762653) acid derivative. This reaction would typically proceed via the in-situ formation of an acid chloride, which then couples with the aniline to form a salicylanilide (B1680751) scaffold. nih.gov Such scaffolds are of significant interest due to their broad biological activities.

Furthermore, the aniline group can undergo condensation reactions with aldehydes and ketones to form Schiff bases (imines). These imines are themselves important intermediates that can be further modified, for instance, through reduction to secondary amines or by participating in cycloaddition reactions to generate heterocyclic systems. The formation of Schiff bases from substituted anilines is a common strategy in the synthesis of various bioactive compounds. researchgate.netnih.gov

The table below illustrates potential synthetic transformations starting from this compound.

| Reaction Type | Reagent/Catalyst | Product Class | Potential Application |

| Acylation | Acid Chloride/Anhydride | Amide | Pharmaceutical Scaffolds |

| Schiff Base Formation | Aldehyde/Ketone | Imine | Heterocyclic Synthesis |

| Buchwald-Hartwig Amination | Aryl Halide, Pd Catalyst | Diaryl Amine | Advanced Intermediates |

| Diazotization | NaNO₂, HCl | Diazonium Salt | Azo Dyes, Sandmeyer Reactions |

These examples highlight the role of this compound as a versatile precursor, enabling the introduction of its unique substituted phenoxy-phenyl moiety into a variety of larger and more complex molecular frameworks.

Building Block for Novel Molecular Scaffolds and Frameworks

The structural features of this compound make it an ideal building block for the construction of novel molecular scaffolds and frameworks. Organic building blocks are functionalized molecules that serve as the basic components for the modular assembly of more complex architectures. The distinct electronic and steric properties of this aniline derivative can be exploited to direct the assembly of new chemical entities.

In the realm of medicinal chemistry, the development of novel molecular scaffolds is crucial for the discovery of new therapeutic agents. The 3-chloro-4-phenoxyaniline (B1346137) core is a recognized pharmacophore in some biologically active molecules. By using this compound as a starting point, chemists can systematically explore the chemical space around this core structure. For instance, the aniline nitrogen can be a nucleophile in palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination. wikipedia.orgacsgcipr.orgbeilstein-journals.orglibretexts.orgnih.gov This powerful reaction allows for the formation of a new carbon-nitrogen bond between the aniline and an aryl halide, leading to the synthesis of complex diarylamine structures. These structures can serve as the backbone for a wide range of potential drug candidates.

The synthesis of various heterocyclic compounds can also be envisioned using this building block. For example, condensation of the aniline with dicarbonyl compounds or their equivalents can lead to the formation of heterocycles like quinolines, benzodiazepines, or other fused ring systems, depending on the reaction conditions and the nature of the coupling partner. The 2-isopropyl-5-methylphenoxy group (derived from thymol) can also impart specific physicochemical properties, such as lipophilicity, to the final molecule, which can be advantageous for biological applications. researchgate.net

Contribution to Chemical Libraries for Screening Purposes

Chemical libraries are collections of diverse small molecules that are used in high-throughput screening to identify new lead compounds in drug discovery and other areas of chemical biology. The inclusion of this compound and its derivatives in such libraries can significantly broaden the chemical space available for screening.

The "drug-like" properties of this molecule, including its molecular weight, lipophilicity, and the presence of hydrogen bond donors and acceptors, make it an attractive scaffold for combinatorial chemistry. In a combinatorial synthesis approach, the aniline core of this compound can be systematically reacted with a diverse set of building blocks (e.g., a library of carboxylic acids, aldehydes, or sulfonyl chlorides) to rapidly generate a large number of structurally related compounds.

The general scheme for such a combinatorial library synthesis is depicted below:

| Scaffold | Reagent Library | Reaction | Product Library |

| This compound | R¹-COOH | Amide Coupling | Library of Amides |

| This compound | R²-CHO | Reductive Amination | Library of Secondary Amines |

| This compound | R³-SO₂Cl | Sulfonylation | Library of Sulfonamides |

Each compound in the resulting library would retain the core 3-chloro-4-(2-isopropyl-5-methylphenoxy)phenyl moiety while varying the substituent attached to the aniline nitrogen. This systematic variation allows for the exploration of structure-activity relationships (SAR) during the screening process. The identification of a "hit" compound from such a library can provide valuable information for the design of more potent and selective molecules. The structural complexity and novelty that this compound brings to a chemical library enhances the probability of discovering compounds with desired biological activities.

Future Research Directions in 3 Chloro 4 2 Isopropyl 5 Methylphenoxy Aniline Chemistry

Development of Greener and More Sustainable Synthetic Routes

The synthesis of substituted diaryl ethers and anilines often relies on traditional methods that may involve harsh reaction conditions, hazardous reagents, and significant waste generation. A primary goal for future research will be to establish environmentally benign and efficient synthetic pathways to 3-Chloro-4-(2-isopropyl-5-methylphenoxy)aniline.

A plausible synthetic strategy involves two main steps: the formation of the diaryl ether bond and the reduction of a nitro group to the aniline (B41778). Research should focus on optimizing these steps according to green chemistry principles. For the etherification, traditional Ullmann condensation reactions often require high temperatures and copper catalysts. Future work could explore alternative catalytic systems, such as palladium or copper complexes with specifically designed ligands, that can operate under milder conditions. Microwave-assisted synthesis could also be investigated to reduce reaction times and energy consumption.

The subsequent reduction of the nitro-intermediate is a critical step where green alternatives are highly desirable. While methods using iron powder in acidic media are common for similar structures, they generate stoichiometric amounts of iron oxide waste. chemicalbook.comnih.gov Catalytic hydrogenation presents a cleaner alternative. google.com Future studies should focus on identifying highly selective and reusable catalysts, such as platinum or palladium on carbon (Pt/C, Pd/C), that can efficiently reduce the nitro group without causing dehalogenation. The use of alternative hydrogen sources, like transfer hydrogenation with formic acid or isopropanol, could also enhance the sustainability of the process.

Table 1: Proposed Comparison of Synthetic Routes

| Parameter | Traditional Route (e.g., Ullmann/Fe Reduction) | Proposed Greener Route (e.g., Pd-catalyzed Etherification/Catalytic Hydrogenation) |

|---|---|---|

| Catalyst | Stoichiometric Copper, Iron | Catalytic Palladium, Platinum |

| Solvent | High-boiling point polar solvents (e.g., DMF, NMP) | Greener solvents (e.g., ethanol (B145695), 2-MeTHF) or solvent-free conditions |

| Temperature | High (>150 °C) | Moderate (Room temp. to 80 °C) |

| Waste | Metal salts, iron sludge | Minimal, catalyst is recyclable |

| Atom Economy | Moderate | High |

Exploration of Novel Derivatization Pathways and Reaction Mechanisms

The aniline functional group is a versatile handle for a wide array of chemical transformations. A systematic exploration of the derivatization of this compound is essential to understand its chemical behavior and to generate new molecules with unique properties.

Future research should investigate reactions targeting the amino group, such as diazotization followed by Sandmeyer reactions to introduce a variety of substituents (e.g., -CN, -Br, -OH) in place of the amine. The synthesis of Schiff bases through condensation with various aldehydes is another important pathway, as these derivatives of related anilines are known to form structurally interesting compounds. researchgate.net Amide bond formation via acylation with different acyl chlorides or anhydrides could yield a library of N-acyl derivatives, a common strategy for creating compounds with tailored electronic and steric properties. nih.gov

Furthermore, the aromatic rings present potential sites for electrophilic substitution. The directing effects of the substituents (chloro, amino, and the bulky phenoxy group) would create a complex regioselectivity profile that warrants detailed investigation. Mechanistic studies, including kinetic analysis and isotopic labeling, will be crucial to understand the reactivity and selectivity observed in these derivatization reactions.

Advanced Spectroscopic and Structural Probing in Diverse Environments

A comprehensive understanding of the molecular structure and properties of this compound requires advanced analytical techniques. While basic characterization is standard, future research should employ more sophisticated methods to probe its structure in various states and environments.

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy, including 2D techniques like COSY, HSQC, and HMBC, will be fundamental for unambiguous assignment of all proton and carbon signals. For derivatives and complex reaction mixtures, these advanced NMR methods are indispensable.

Single-crystal X-ray diffraction would provide definitive information on the solid-state conformation, including bond lengths, bond angles, and the dihedral angle between the two aromatic rings, which is a critical structural parameter for diaryl ethers. researchgate.net This data serves as a benchmark for computational models and helps explain the molecule's physical properties.

Investigating the compound's behavior in different solvent environments using techniques like UV-Vis and fluorescence spectroscopy could reveal insights into solvatochromic effects and intermolecular interactions. Fourier-Transform Infrared (FT-IR) spectroscopy will be essential for characterizing functional group transformations during derivatization studies. rsc.org

In-depth Computational Studies of Reaction Pathways and Molecular Interactions

Computational chemistry, particularly Density Functional Theory (DFT), offers a powerful tool for predicting and rationalizing the chemical behavior of molecules. tandfonline.comresearchgate.net In-depth computational studies on this compound can provide insights that are difficult to obtain through experimental means alone.

Future computational work should focus on several key areas:

Structural and Electronic Properties: Calculation of the optimized molecular geometry, frontier molecular orbitals (HOMO-LUMO), and molecular electrostatic potential maps will clarify the electronic structure and identify regions of high or low electron density, which are indicative of reactive sites.

Reactivity Descriptors: Calculation of global and local reactivity descriptors, such as Fukui functions, can predict the most likely sites for electrophilic and nucleophilic attack, guiding the design of derivatization experiments. researchgate.net

Reaction Mechanisms: Modeling the transition states and reaction energy profiles for proposed derivatization reactions can help elucidate reaction mechanisms and predict product distributions.

Spectroscopic Prediction: Simulating NMR, IR, and UV-Vis spectra can aid in the interpretation of experimental data and confirm structural assignments.

Table 2: Illustrative Computational Data for Future Studies

| Computational Parameter | Predicted Value (Hypothetical) | Significance |

|---|---|---|

| HOMO Energy | -5.8 eV | Indicates electron-donating ability |

| LUMO Energy | -1.2 eV | Indicates electron-accepting ability |

| HOMO-LUMO Gap | 4.6 eV | Relates to chemical stability and reactivity |

| Dipole Moment | 2.5 D | Influences solubility and intermolecular interactions |

| Most Nucleophilic Site | Amino Nitrogen | Predicted site for reactions with electrophiles |

Design of Analogs with Tunable Chemical Reactivity and Selectivity Profiles

The rational design of analogs based on the core structure of this compound is a promising avenue for creating new functional materials. nih.govresearchgate.net By systematically modifying the substituents on either aromatic ring, it should be possible to fine-tune the molecule's steric and electronic properties to achieve desired reactivity and selectivity.

Future research in this area could involve:

Varying the Halogen: Replacing the chlorine atom with other halogens (F, Br, I) to modulate the electronic effect and potential for halogen bonding.

Modifying the Alkyl Groups: Altering the isopropyl and methyl groups on the phenoxy ring to control steric hindrance around the ether linkage, which could influence conformational flexibility and reactivity.

The synthesis and characterization of these analogs, combined with computational analysis, would establish structure-property relationships. This knowledge is crucial for designing molecules with specific characteristics, for instance, as monomers for specialty polymers or as intermediates for complex organic synthesis. rsc.org

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.